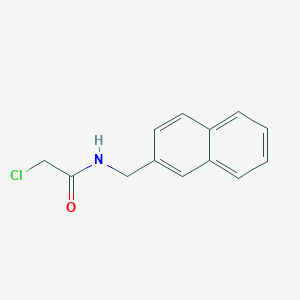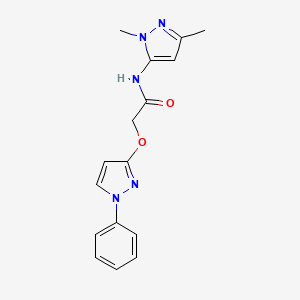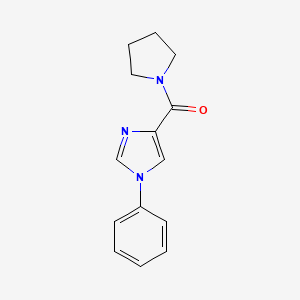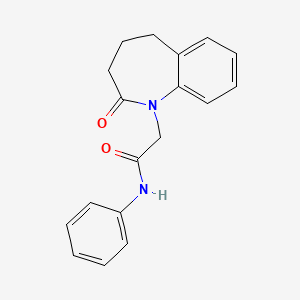
2-chloro-N-(naphthalen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(naphthalen-2-ylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 257.77 g/mol.
Scientific Research Applications
2-chloro-N-(naphthalen-2-ylmethyl)acetamide has been studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been investigated for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. In the field of agriculture, 2-chloro-N-(naphthalen-2-ylmethyl)acetamide has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of weeds and has the potential to be an effective alternative to traditional herbicides. In the field of materials science, this compound has been investigated for its potential use as a building block for the synthesis of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(naphthalen-2-ylmethyl)acetamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines. It has also been suggested that it may act by binding to specific receptors in the central nervous system to reduce pain.
Biochemical and Physiological Effects:
2-chloro-N-(naphthalen-2-ylmethyl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce pain in animal models of acute and chronic pain.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-N-(naphthalen-2-ylmethyl)acetamide in lab experiments is its relatively simple synthesis method. It can be synthesized using commercially available starting materials and does not require specialized equipment. Another advantage is its potential applications in various fields of scientific research. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-chloro-N-(naphthalen-2-ylmethyl)acetamide. In the field of medicine, further studies are needed to fully understand its anti-inflammatory and analgesic properties and to investigate its potential use as a therapeutic agent. In the field of agriculture, further studies are needed to optimize its herbicidal properties and to investigate its potential use as an alternative to traditional herbicides. In the field of materials science, further studies are needed to explore its potential use as a building block for the synthesis of new materials with unique properties.
Synthesis Methods
The synthesis of 2-chloro-N-(naphthalen-2-ylmethyl)acetamide involves the reaction of 2-naphthalenemethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The product is obtained after purification by column chromatography or recrystallization.
properties
IUPAC Name |
2-chloro-N-(naphthalen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-8-13(16)15-9-10-5-6-11-3-1-2-4-12(11)7-10/h1-7H,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFGSCBNMQVWEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-[[3-(Difluoromethoxy)phenyl]methyl]-4-methoxypiperidin-4-yl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B6627237.png)
![5-[4-ethoxy-1-(1H-indazol-7-ylmethyl)piperidin-4-yl]-3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazole](/img/structure/B6627240.png)
![5-[1-[(5-Bromofuran-2-yl)methyl]-4-methoxypiperidin-4-yl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B6627246.png)
![2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-[(2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B6627263.png)

![4-[(3-Carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B6627283.png)


![1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B6627300.png)

![3,5-bis[(3R)-3-hydroxypiperidin-1-yl]-2-nitrobenzonitrile](/img/structure/B6627305.png)
![N-[(4-Methyl-1,2,3-thiadiazole-5-yl)carbonyl]-N-benzylglycine](/img/structure/B6627313.png)
![N-[(1S)-2alpha-Hydroxyindan-1alpha-yl]acrylamide](/img/structure/B6627327.png)
